molecular formula C19H20N4 B2791373 11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 848988-97-6

11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B2791373
CAS No.: 848988-97-6
M. Wt: 304.397
InChI Key: HKDIRTWJIORZHN-UHFFFAOYSA-N
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Description

11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a benzimidazo[1,2-b]isoquinoline core substituted with a propylamino group at position 11 and a nitrile group at position 6. The propylamino substituent—a short alkyl chain with a terminal amine—suggests moderate lipophilicity and possible interactions with biological targets through hydrogen bonding or hydrophobic effects. The nitrile group may enhance metabolic stability or serve as a hydrogen bond acceptor.

Properties

IUPAC Name

11-(propylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-2-11-21-18-14-8-4-3-7-13(14)15(12-20)19-22-16-9-5-6-10-17(16)23(18)19/h5-6,9-10,21H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDIRTWJIORZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2CCCCC2=C(C3=NC4=CC=CC=C4N13)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-(Propylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a complex organic compound notable for its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4
  • Molecular Weight : 304.397 g/mol
  • CAS Number : 848988-97-6

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the benzimidazole core .
  • Introduction of the isoquinoline moiety .
  • Addition of the propylamino group .

These steps require specific catalysts and solvents to achieve high yield and purity. The synthetic routes can vary based on the desired derivatives and their applications in research or industry .

Anticancer Properties

Research has indicated that derivatives of tetrahydrobenzimidazo[1,2-b]isoquinoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is thought to involve:

  • Binding to specific proteins or enzymes.
  • Modulating signaling pathways associated with cell growth and apoptosis.
  • Potentially interacting with DNA or RNA synthesis processes .

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The EC50 values were reported at concentrations significantly lower than those required for many conventional chemotherapeutics .
  • Antimicrobial Evaluation : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests a promising avenue for further development in antimicrobial therapies .

Data Tables

Biological Activity Effect Observed Reference
AnticancerCell viability reduction in cancer lines
AntimicrobialActivity against bacterial strains
MechanismProtein binding and pathway modulation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name (Substituent) Molecular Formula Molecular Weight Key Properties/Activities References
11-Anilino (S02) C22H18N4 338.41 Exhibits strong Foxp3 downregulation, indicating immunosuppressive activity. Used in Usp22 inhibition studies for Treg modulation in tumor microenvironments.
11-(Benzylamino) C23H20N4 352.44 Higher logP (4.61) due to aromatic benzyl group. Non-chiral, moderate solubility (logSw = -4.58). Structural analysis highlights hydrogen-bonding capacity (1 donor, 2 acceptors).
11-Chloro C16H12N3Cl 281.74 Electron-withdrawing chlorine substituent likely reduces nucleophilicity. Used as a precursor in synthetic pathways. No direct biological data reported.
11-(4-Phenylpiperazin-1-yl) C26H25N5 407.52 Piperazinyl group introduces basicity and enhanced solubility in acidic environments. Potential for CNS-targeted activity due to piperazine’s affinity for neurotransmitter receptors.
11-Oxo (5,7,8,9,10,11-hexahydro derivative) C16H13N3O 263.29 Ketone substitution alters electronic properties. Predicted lower bioavailability (pKa = 0.46) and higher density (1.39 g/cm³). Biological activity uncharacterized.
11-[3-(Arylcarbamoyloxy)propylamino] Varies ~450–500 Demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus epidermidis (MIC90 16× lower than erythromycin). Highlights the role of aminoalkyl substituents in enhancing antimicrobial efficacy.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Aromatic vs. Alkyl Amino Groups: The anilino (S02) and benzylamino analogs exhibit distinct activities due to aromatic π-π interactions. For example, S02’s immunosuppressive activity contrasts with benzylamino’s undefined but structurally inferred stability . Electron-Withdrawing Groups: The 11-chloro derivative’s lack of biological data suggests its role as a synthetic intermediate rather than a bioactive compound. Chlorine’s electron-withdrawing nature may reduce metabolic degradation but limit target binding .

Antibacterial Activity: Analogs with extended aminoalkyl chains (e.g., 11-[3-(arylcarbamoyloxy)propylamino]) show enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction. The propylamino group, though smaller, may retain partial efficacy by facilitating cytoplasmic entry .

Physicochemical Properties: logP and Solubility: The benzylamino analog’s high logP (4.61) suggests significant hydrophobicity, whereas the propylamino variant would likely have a lower logP (~3–4), enhancing aqueous solubility. This could translate to better oral bioavailability . Hydrogen-Bonding Capacity: The propylamino group’s terminal amine (1 donor, 2 acceptors) may mimic the hydrogen-bonding profile of S02, supporting interactions with enzymes like Usp22 .

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